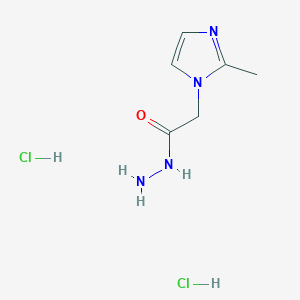

2-(2-methyl-1H-imidazol-1-yl)acetohydrazide dihydrochloride

Description

2-(2-Methyl-1H-imidazol-1-yl)acetohydrazide dihydrochloride is a heterocyclic compound featuring a methyl-substituted imidazole core linked to an acetohydrazide moiety. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name |

2-(2-methylimidazol-1-yl)acetohydrazide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O.2ClH/c1-5-8-2-3-10(5)4-6(11)9-7;;/h2-3H,4,7H2,1H3,(H,9,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYPUCNCCCJCMDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC(=O)NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Alkylation of 2-methylimidazole

-

- 2-methylimidazole reacts with tert-butyl chloroacetate or methyl chloroacetate.

- A base such as potassium carbonate (K2CO3) or potassium hydroxide (KOH) is used to deprotonate the imidazole nitrogen and facilitate nucleophilic substitution.

- Solvent media commonly used include ethyl acetate, dichloromethane, or solvent-free conditions.

Solvent-Free Protocol:

Recent green chemistry approaches have demonstrated a solvent-free synthesis of imidazol-1-yl-acetic acid derivatives by reacting imidazole with tert-butyl chloroacetate in the presence of powdered potassium carbonate, avoiding environmentally hazardous solvents and simplifying workup.Reaction Time and Temperature:

Typical reflux times range from 10 hours in ethyl acetate to shorter times under solvent-free conditions at moderate temperatures (room temperature to 90 °C).Isolation:

The ester intermediate (e.g., imidazol-1-yl-acetic acid tert-butyl ester) can be isolated by adding water to the reaction mixture, causing the ester to crystallize, while impurities remain in the aqueous phase.

Conversion of Ester to Hydrazide

Hydrazinolysis:

The ester intermediate is treated with hydrazine hydrate (NH2NH2·H2O) under reflux conditions, converting the ester group to the corresponding hydrazide.Reaction Conditions:

Typical conditions involve refluxing in ethanol or another suitable solvent for several hours until completion.Purification:

After completion, the reaction mixture is cooled, and the hydrazide precipitates or is isolated by filtration and washing.

Formation of Dihydrochloride Salt

Salt Formation:

The free hydrazide is dissolved in a minimal amount of solvent and treated with hydrochloric acid (HCl) to form the dihydrochloride salt.Advantages:

The dihydrochloride salt form improves the compound's stability, handling, and solubility for further applications.

Summary Table of Preparation Steps

| Step | Reaction | Reagents/Conditions | Key Notes | Yield/Outcome |

|---|---|---|---|---|

| 1 | N-alkylation of 2-methylimidazole | 2-methylimidazole + tert-butyl chloroacetate or methyl chloroacetate; Base (K2CO3 or KOH); solvent (ethyl acetate or solvent-free) | Solvent-free method reduces environmental impact; reaction time ~10 h reflux or shorter at elevated temp | Ester intermediate isolated by water crystallization; purity >95% |

| 2 | Hydrazinolysis of ester | Hydrazine hydrate; reflux in ethanol or suitable solvent | Converts ester to hydrazide; reaction monitored by TLC or HPLC | Hydrazide isolated by filtration; high purity |

| 3 | Salt formation | Treatment with HCl | Forms dihydrochloride salt; improves stability | White crystalline solid; stable for storage |

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-1H-imidazol-1-yl)acetohydrazide dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Imidazole derivatives with oxidized functional groups.

Reduction: Hydrazine derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Methyl-1H-imidazol-1-yl)acetohydrazide dihydrochloride has several scientific research applications:

Medicinal Chemistry: It is used in the synthesis of potential antitumor agents and other pharmaceuticals.

Biology: The compound can be used in biochemical assays and studies involving enzyme inhibition.

Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can bind to active sites of enzymes, inhibiting their activity. The hydrazide group can form covalent bonds with specific amino acid residues, leading to enzyme inhibition or modulation of receptor activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Core Heterocycle Modifications

- Imidazole vs. Benzimidazole :

- The target compound’s imidazole core is smaller and less planar than benzimidazole analogs (e.g., compounds in and ). Benzimidazole derivatives often exhibit enhanced anticonvulsant and enzyme inhibitory activities due to increased aromatic stacking and binding affinity .

- Imidazole-based compounds, such as the nitroimidazole-indole conjugate (), show antiamoebic activity, likely due to the nitro group’s redox properties targeting anaerobic pathogens .

Substituent Effects

- Methyl Group (Target Compound) :

- The 2-methyl group on the imidazole ring may improve metabolic stability compared to unsubstituted imidazoles, reducing susceptibility to oxidative degradation.

- Ethylthio Group (Compound 228) :

- Nitro Group (Nitroimidazole-indole Conjugate) :

Pharmacokinetic Considerations

- Dihydrochloride Salt :

Research Findings and Structure-Activity Relationships (SAR)

- Enzyme Inhibition :

- Antimicrobial Activity: Pyrimidine-acetohydrazide hybrids () with hydroxyl or aminophenyl substituents demonstrate superior antimicrobial effects, suggesting electron-donating groups enhance microbial membrane disruption .

- Anticonvulsant Activity: Benzimidazole derivatives with phenoxymethyl groups () outperform standard drugs like phenytoin, likely due to improved blood-brain barrier penetration .

Biological Activity

2-(2-Methyl-1H-imidazol-1-yl)acetohydrazide dihydrochloride is a chemical compound with potential applications in medicinal chemistry, particularly in the development of antitumor agents and antimicrobial therapies. This compound is characterized by its imidazole core, which is known for its biological significance and ability to interact with various biological targets.

- Molecular Formula : C6H12Cl2N4O

- Molecular Weight : 227.09 g/mol

- CAS Number : 2059949-12-9

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The imidazole ring facilitates binding to active sites of enzymes, potentially inhibiting their activity. The hydrazide moiety can form covalent bonds with specific amino acid residues, leading to modulation of enzyme function or receptor activity .

Antitumor Activity

Several studies have highlighted the antitumor potential of derivatives related to this compound. For instance, compounds containing imidazole rings have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and HepG2 (liver cancer). The half-maximal inhibitory concentration (IC50) values for these compounds often range from 4 to 17 µM, indicating potent activity compared to standard chemotherapeutic agents like 5-fluorouracil .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In various assays, it demonstrated strong inhibitory effects against pathogenic bacteria and fungi. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.98 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), indicating a promising profile for the development of new antibacterial agents .

Table 1: Summary of Biological Activities

Case Study: Synthesis and Evaluation

In a systematic study, researchers synthesized a series of hydrazide derivatives based on the imidazole structure. These compounds were subjected to MTT assays to evaluate their cytotoxic effects on various cancer cell lines. The results indicated that modifications to the imidazole structure significantly influenced biological activity, underscoring the importance of structure-activity relationships in drug design .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide dihydrochloride?

- Methodological Answer : The compound is typically synthesized via cyclization reactions. One approach involves reacting hydrazine derivatives with imidazole precursors under mild conditions. For example, nickel-catalyzed cyclization of amido-nitriles can yield the imidazole core, followed by proto-demetallation and dehydrative cyclization . Alternatively, benzyl 2-(1H-imidazol-1-yl)acetate derivatives may serve as intermediates, synthesized via nucleophilic substitution between 2-chloroacetate and imidazole . Purification often involves recrystallization or column chromatography to achieve ≥95% purity .

Q. How is this compound characterized for structural confirmation and purity?

- Methodological Answer : Analytical characterization requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the imidazole ring and hydrazide moiety.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 199.08 g/mol for related dihydrochloride derivatives) .

- Infrared Spectroscopy (IR) : Identifies functional groups like N-H (hydrazide) and C=N (imidazole) .

- HPLC : Quantifies purity (>95%) and detects impurities .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-approved P95 masks) is required if aerosolization occurs .

- First Aid : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Ensure compliance with local regulations for hydrazide derivatives .

Advanced Research Questions

Q. How can synthesis yield be optimized using catalytic systems?

- Methodological Answer : Transition metal catalysts (e.g., nickel) improve cyclization efficiency by lowering activation energy. For example, nickel-catalyzed addition to nitriles achieves >80% yield under mild conditions (room temperature, inert atmosphere) . Reaction parameters (pH, solvent polarity) must be optimized via Design of Experiments (DoE) to minimize side products like hydrolyzed intermediates .

Q. How can discrepancies between in vitro and in vivo efficacy be addressed?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess bioavailability using LC-MS/MS to measure plasma concentrations.

- Metabolite Identification : Incubate the compound with liver microsomes to identify active/inactive metabolites .

- Dose Adjustment : Use allometric scaling (e.g., body surface area) to translate in vitro IC₅₀ values to in vivo doses .

Q. What computational tools predict the environmental fate of this compound?

- Methodological Answer :

- Retrosynthesis AI : Tools like Pistachio and Reaxys predict degradation pathways (e.g., hydrolysis, oxidation) .

- ECOSAR : Estimates ecotoxicity (e.g., LC₅₀ for aquatic organisms) based on QSAR models .

- Molecular Dynamics Simulations : Model soil adsorption coefficients (Kd) to assess persistence in ecosystems .

Q. How to resolve contradictions in purity data from different synthesis methods?

- Methodological Answer :

- Cross-Validation : Compare HPLC (for polar impurities) with GC-MS (for volatile byproducts) .

- Batch Analysis : Perform statistical analysis (e.g., ANOVA) on ≥3 independent batches to identify method-specific variability .

- Impurity Profiling : Use LC-HRMS to trace contaminants (e.g., unreacted hydrazine) and refine purification protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.